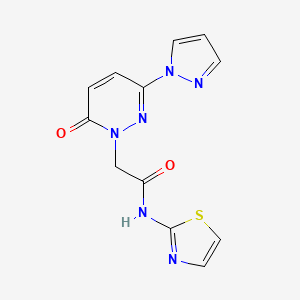
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10N6O2S and its molecular weight is 302.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a pyridazine core, pyrazole, and thiazole moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is C19H17N7O3S with a molecular weight of 423.45 g/mol. The presence of multiple heteroatoms and functional groups enhances its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N7O3S |
| Molecular Weight | 423.45 g/mol |
| CAS Number | 1334375-65-3 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer Activity : Many pyrazole derivatives have been reported to inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values ranging from 3.79 µM to 42.30 µM .
- Anti-inflammatory Effects : The thiazole component is known for its anti-inflammatory properties, which may be enhanced by the presence of the pyrazole moiety.
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antibiofilm activities .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Its structure allows it to bind to specific receptors, potentially modulating their activity.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in drug development:
- Anticancer Studies : A study on related compounds demonstrated significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL . This suggests that the target compound could exhibit similar or enhanced effects.
- Anti-inflammatory Properties : Research has indicated that thiazole-containing compounds can act as cyclooxygenase (COX) inhibitors, thereby reducing inflammation . This provides a pathway for further exploration of the target compound in inflammatory diseases.
- Bioactivity Screening : Compounds similar to this structure have been screened for their ability to inhibit biofilm formation in bacterial pathogens, indicating potential applications in combating antibiotic resistance .
Propiedades
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-5-7-21-12)8-18-11(20)3-2-9(16-18)17-6-1-4-14-17/h1-7H,8H2,(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXFCBYCCYDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













